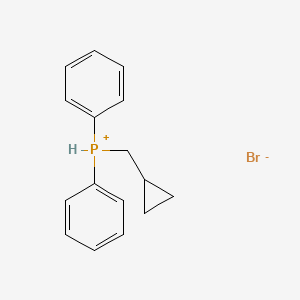
(Cyclopropylmethyl)(diphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:
Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A commonly used phosphine in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.
Propiedades
Número CAS |
112160-56-2 |
|---|---|
Fórmula molecular |
C16H18BrP |
Peso molecular |
321.19 g/mol |
Nombre IUPAC |
cyclopropylmethyl(diphenyl)phosphanium;bromide |
InChI |
InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H |
Clave InChI |
FKCJMNBNJXXYPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


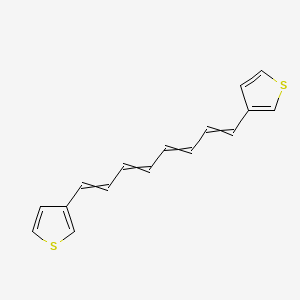

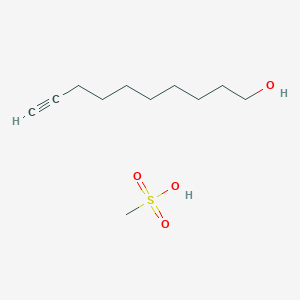
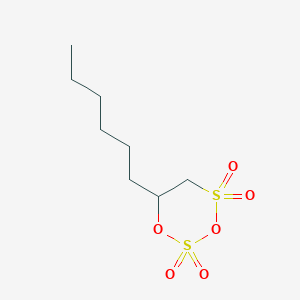
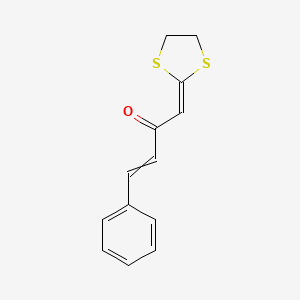
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
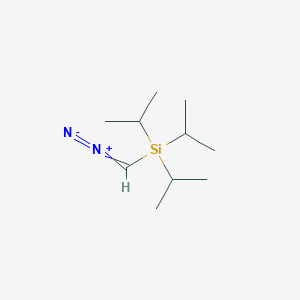
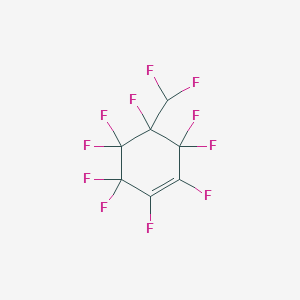
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
